Lipophilicity (LogP) Differentiation: Pyrrolidine vs. Des-Methyl Analog Drives CNS Drug-Like Property Space
The target compound exhibits a computed XLogP3 of 2.3 (PubChem) and a separately reported LogP of 2.57 (Molbase), representing a +0.6 to +0.9 increase in lipophilicity relative to the des-methyl analog 2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine, which has an XLogP3 of 1.7 [1][2]. This differential is directly attributable to the 5-methyl substituent and is within the range known to enhance passive membrane permeability and CNS penetration potential without violating the Lipinski Rule of Five [3].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (PubChem); LogP = 2.57 (Molbase) |
| Comparator Or Baseline | 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine (CAS 878733-59-6): XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.6; ΔLogP (reported) = +0.87 |
| Conditions | Computed by XLogP3 3.0 algorithm and Molbase prediction |
Why This Matters
A LogP >2.0 is often required for CNS target engagement, making the methylated compound a more appropriate starting scaffold for neuroscience-focused libraries than its des-methyl congener.
- [1] PubChem. Compound CID 20110386: 5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine. XLogP3 = 2.3. National Library of Medicine. View Source
- [2] PubChem. Compound CID 6493754: 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine. XLogP3 = 1.7. National Library of Medicine. View Source
- [3] Molbase. 5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine properties. LogP = 2.5709. qiye.molbase.cn. View Source
